Codeine phosphate

Overview

Description

Codeine phosphate is an opioid analgesic derived from codeine, which is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum) . It is commonly used to treat mild to moderate pain, cough, and diarrhea . This compound is less potent than morphine but is widely used due to its effectiveness and relatively lower risk of addiction .

Mechanism of Action

Target of Action

Codeine phosphate primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in modulating pain perception, making them the primary targets for many analgesic drugs .

Mode of Action

This compound acts by binding to the mu-opioid receptors, leading to their activation . This binding results in the hyperpolarization of the neuron, which inhibits the release of nociceptive (pain) neurotransmitters . This process ultimately leads to an analgesic effect and increased pain tolerance due to reduced neuronal excitability .

Biochemical Pathways

This compound is a prodrug, meaning it has little or no analgesic activity until it is metabolized into its active form . The primary metabolic pathway for codeine involves its conversion into morphine via the enzyme CYP2D6 . Morphine is a potent analgesic, and it is this metabolite that is largely responsible for codeine’s analgesic effects .

Pharmacokinetics

Following oral administration, this compound is primarily metabolized by two different pathways . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide, which may have weak analgesic activity . Typically less than 10% of codeine undergoes cyp2d6-mediated o-demethylation to the potent analgesic, morphine . The extent of this metabolism varies among individuals, with differing CYP2D6 enzyme activity leading to differing effects from the same dose of codeine .

Result of Action

The primary result of this compound’s action is the relief of mild to moderately severe pain . By increasing the threshold for pain without impairing consciousness or altering other sensory functions, this compound enhances the quality of life of patients and increases their ability to engage in day-to-day activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions that may alter the metabolism and efficacy of codeine . Additionally, genetic variations can affect the functionality of the CYP2D6 enzyme, leading to significant inter-individual and inter-ethnic differences in the metabolism and effects of codeine .

Biochemical Analysis

Biochemical Properties

Codeine phosphate plays a significant role in biochemical reactions, primarily through its metabolism into morphine. This conversion is mediated by the enzyme cytochrome P450 2D6 (CYP2D6). This compound interacts with various biomolecules, including enzymes and proteins, during its metabolic process. The primary interaction occurs with CYP2D6, which catalyzes the O-demethylation of this compound to morphine. This interaction is crucial for the analgesic effects of this compound, as morphine is a potent opioid receptor agonist. Additionally, this compound undergoes conjugation with glucuronic acid to form codeine-6-glucuronide, which may have weak analgesic activity .

Cellular Effects

This compound exerts its effects on various cell types and cellular processes. It influences cell function by binding to opioid receptors, which are G-protein-coupled receptors located on the cell membrane. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Consequently, this affects cell signaling pathways, gene expression, and cellular metabolism. This compound also modulates ion channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to morphine, which then binds to opioid receptors. This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase and the reduction of cAMP levels. The decrease in cAMP levels leads to the inhibition of neurotransmitter release, resulting in analgesia. This compound also affects gene expression by modulating transcription factors and influencing the expression of genes involved in pain perception and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable at room temperature, but it can degrade when exposed to high temperatures or light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These effects include changes in cell signaling pathways, gene expression, and cellular metabolism. The stability of this compound and its degradation products can influence its efficacy and safety in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound provides analgesic and antitussive effects without significant adverse effects. At high doses, this compound can cause toxicity and adverse effects, including respiratory depression, sedation, and gastrointestinal disturbances. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in analgesic effects but increases the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to morphine by CYP2D6. This enzyme-mediated pathway is crucial for the analgesic effects of this compound. Additionally, this compound undergoes conjugation with glucuronic acid to form codeine-6-glucuronide. These metabolic pathways involve various enzymes and cofactors, including UDP-glucuronosyltransferase (UGT) enzymes. The metabolic flux and levels of metabolites can be influenced by genetic variations in these enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream. This compound interacts with transporters and binding proteins, such as albumin, which facilitate its distribution. The localization and accumulation of this compound in specific tissues can influence its pharmacological effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm and the endoplasmic reticulum. Post-translational modifications and targeting signals may direct this compound to specific organelles, affecting its activity and function. The subcellular localization of this compound can impact its efficacy and safety in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Codeine phosphate can be synthesized from morphine through a methylation process. The reaction involves the conversion of morphine to codeine by treating it with methyl iodide in the presence of a base . The resulting codeine is then reacted with phosphoric acid to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced by extracting codeine from opium poppy plants and then converting it to its phosphate form. The extraction process involves several steps, including solvent extraction, purification, and crystallization . The final product is obtained as either a sesquihydrate or hemihydrate form, depending on the hydration level .

Chemical Reactions Analysis

Types of Reactions

Codeine phosphate undergoes various chemical reactions, including:

Oxidation: Codeine can be oxidized to form codeinone, a ketone derivative.

Reduction: Reduction of codeine can yield dihydrocodeine, a more potent analgesic.

Substitution: Codeine can undergo N-demethylation to form norcodeine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.

Substitution: N-demethylation is typically carried out using cytochrome P450 enzymes.

Major Products

Oxidation: Codeinone

Reduction: Dihydrocodeine

Substitution: Norcodeine

Scientific Research Applications

Codeine phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on various biological pathways and its interaction with opioid receptors.

Medicine: Extensively researched for its analgesic, antitussive, and antidiarrheal properties.

Comparison with Similar Compounds

Similar Compounds

Morphine: More potent analgesic but with a higher risk of addiction.

Dihydrocodeine: A semi-synthetic opioid with similar analgesic properties but higher potency.

Uniqueness

Codeine phosphate is unique due to its balanced efficacy and safety profile. It provides effective pain relief with a lower risk of addiction compared to morphine . Additionally, its versatility in treating pain, cough, and diarrhea makes it a valuable compound in both clinical and research settings .

Biological Activity

Codeine phosphate is an opioid analgesic that is widely used for its pain-relieving properties. Its biological activity extends beyond simple analgesia, encompassing a range of effects on various cellular and physiological systems. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Codeine acts primarily as an agonist at the mu-opioid receptors in the central nervous system (CNS). Upon administration, it is metabolized into morphine by the cytochrome P450 2D6 enzyme, which accounts for approximately 10% of its pharmacological effect . This conversion enhances its analgesic potency, although codeine itself is significantly less potent than morphine.

Key Mechanisms:

- Pain Relief: Codeine reduces pain perception by inhibiting the release of neurotransmitters involved in pain signaling.

- Cough Suppression: It also acts centrally to suppress cough reflexes, making it useful in treating cough associated with respiratory illnesses .

- Sedation: Codeine can induce sedation, which is a common side effect due to its action on the CNS.

Biological Activity in Cancer Research

Recent studies have explored the potential anticancer properties of this compound. A notable study demonstrated that codeine reduced the viability of breast (MCF-7) and stomach (AGS) cancer cell lines in a dose-dependent manner. The results indicated significant cytotoxic effects, with an IC50 value obtained for codeine treatment .

Table 1: Cytotoxic Effects of Codeine on Cancer Cell Lines

| Cell Line | IC50 (μM) | % Viability Reduction at 10 μM |

|---|---|---|

| MCF-7 | 100 | 50% |

| AGS | 100 | 55% |

This suggests that codeine may induce apoptosis in these cancer cells, highlighting its potential role in cancer therapy .

Neurotoxicity and Apoptosis

Chronic use of codeine has been linked to neurotoxic effects. A study conducted on New Zealand White rabbits revealed that high doses of codeine led to oxidative stress and neuronal apoptosis. The findings indicated significant reductions in acetylcholinesterase activity and increased levels of malondialdehyde (MDA), suggesting oxidative damage to brain tissue .

Table 2: Effects of Codeine on Brain Tissue

| Treatment Group | Acetylcholinesterase Activity (% Reduction) | MDA Concentration (nM) |

|---|---|---|

| Control | - | 5.0 |

| Low Dose | 25.28% | 6.5 |

| High Dose | 38.72% | 8.0 |

The study concluded that codeine exposure could lead to significant neuroinflammation and cell death, raising concerns about its long-term use .

Case Studies and Clinical Implications

Several case studies have documented adverse effects associated with codeine use. One notable case involved a 14-year-old girl who developed an acute confusional state after prolonged use of an over-the-counter codeine cough suppressant. This case highlighted the risks associated with misuse, particularly when exceeding recommended dosages over extended periods .

Table 3: Summary of Adverse Events Reported

| Case Study Reference | Patient Demographics | Adverse Event | Duration of Use |

|---|---|---|---|

| 14-year-old girl | Acute confusional state | 15 days | |

| Various patients | Life-threatening gastrointestinal issues | Average 27 months |

These cases emphasize the necessity for careful monitoring and regulation of codeine prescriptions, especially in vulnerable populations.

Properties

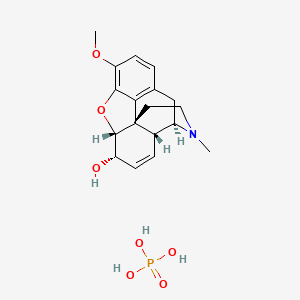

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSZLDSPXIWGFO-BLOJGBSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-57-3 (Parent) | |

| Record name | Codeine phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20904612 | |

| Record name | Codeine phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

52-28-8, 41444-62-6 | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Codeine phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL05Y1MN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

428 to 455 °F (decomposes) (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.